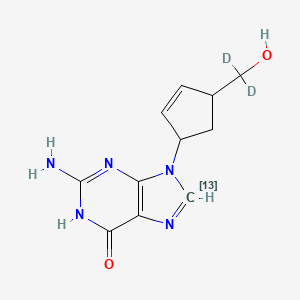

Carbovir-13C,d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbovir-13C,d2 is a biochemical used for proteomics research . It is a stable isotope-labelled compound . It is intended for use as an internal standard for the quantification of Carbovir Monophosphate . Carbovir is a nucleoside reverse transcriptase inhibitor analog of guanosine . It decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS .

Molecular Structure Analysis

The molecular formula of Carbovir-13C,d2 is C10[13C]H12D2N5O5P . The molecular weight is 250.26 g/mol .Wissenschaftliche Forschungsanwendungen

Virology

Carbovir-13C,d2: is utilized in virology to study the metabolic pathways and replication mechanisms of viruses. It serves as a stable isotope-labeled compound that can be traced in antiviral research, particularly in the synthesis of novel antiviral agents . Its application in virology extends to the development of treatments for diseases like HIV, where it can help in understanding the drug resistance and efficacy of antiretroviral therapies.

Oncology

In oncology, Carbovir-13C,d2 is used in conjunction with hyperpolarized carbon 13 MRI techniques to assess tumor metabolism . This application is crucial for the early detection of cancerous cells and monitoring the effectiveness of cancer treatments. It allows researchers to visualize and measure the metabolic changes in tumors, providing insights into the tumor’s grade and potential therapeutic pathways .

Immunology

The compound’s role in immunology involves the study of immune cell functions and the development of immunotherapies . It aids in understanding how the immune system responds to various pathogens and can be used to design chemical tools that manipulate antigen presentation and T cell priming processes. This is particularly relevant in the context of developing treatments for autoimmune diseases and cancer.

Pharmacology

Carbovir-13C,d2: has pharmacological applications in the design and testing of antiviral drugs . It helps in the evaluation of drug metabolism and the pharmacokinetics of antiretroviral agents. Researchers use it to investigate the interactions between drugs and biological systems, which is essential for the development of new medications with improved efficacy and reduced side effects.

Biochemistry

In biochemistry, Carbovir-13C,d2 is used in metabolic labeling and nuclear magnetic resonance (NMR) spectroscopy to study the conformational dynamics of biomolecules . It provides insights into the structural and functional aspects of enzymes and other proteins, which is vital for understanding the biochemical pathways in health and disease.

Molecular Biology

Carbovir-13C,d2: finds its application in molecular biology for the study of protein structures and interactions . It is used in 13C direct detected NMR spectroscopy to analyze challenging biomolecular systems, including intrinsically disordered proteins and paramagnetic proteins. This helps in elucidating the molecular mechanisms underlying various biological processes and diseases.

Wirkmechanismus

- Primary Targets : Carbovir-13C,d2 primarily targets the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

- It also terminates the elongation of the viral DNA chain during transcription, effectively halting viral replication .

Target of Action

Mode of Action

Pharmacokinetics

Eigenschaften

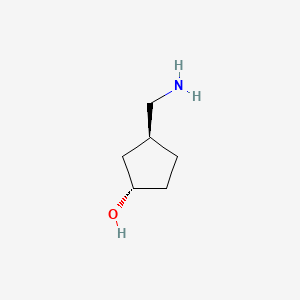

IUPAC Name |

2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSYCIGJYCVRRK-TTYOAZMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CC(C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747289 |

Source

|

| Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbovir-13C,d2 | |

CAS RN |

1246816-59-0 |

Source

|

| Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.